Technical Documentation Center

7-Chloromethyl Drospirenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloromethyl Drospirenone
  • CAS: 932388-90-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Formation Mechanism of 7-Chloromethyl Drospirenone

Foreword: Unraveling the Formation of a Key Drospirenone Derivative Drospirenone, a fourth-generation progestin, is a synthetic hormone widely utilized in oral contraceptives and hormone replacement therapies.[1] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Formation of a Key Drospirenone Derivative

Drospirenone, a fourth-generation progestin, is a synthetic hormone widely utilized in oral contraceptives and hormone replacement therapies.[1] Its unique pharmacological profile, characterized by anti-mineralocorticoid and anti-androgenic activities, distinguishes it from other progestins and aligns it more closely with natural progesterone.[1] The complex steroidal architecture of drospirenone, featuring a conjugated dienone system and spirocyclic modifications, presents a fascinating landscape for chemical transformations.[2] The functionalization of the drospirenone core, particularly at the C7 position, is of significant interest in the development of new derivatives and for understanding the formation of impurities during synthesis and degradation.

This technical guide provides a comprehensive exploration of the formation mechanism of 7-Chloromethyl Drospirenone, a notable derivative and known impurity (often referred to as Drospirenone Impurity H).[3] We will delve into the underlying chemical principles that govern the introduction of a chloromethyl group at the allylic C7 position, a transformation that leverages the inherent reactivity of the drospirenone molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this specific chemical process.

The Structural Landscape of Drospirenone: A Foundation for Reactivity

To comprehend the formation of 7-Chloromethyl Drospirenone, one must first appreciate the electronic and steric features of the parent molecule. Drospirenone's core structure is a tetracyclic steroid with key functional groups that dictate its chemical behavior.

  • α,β-Unsaturated Ketone: The A-ring of drospirenone contains a ketone at C3 conjugated with a double bond at C4-C5. This system is further extended by a double bond at C6-C7, creating a cross-conjugated dienone system.

  • The C6-C7 Double Bond: This olefinic bond is electron-rich and represents a prime target for electrophilic attack. Its position allylic to the C5 carbon and part of the conjugated system makes it susceptible to a variety of addition and substitution reactions.

  • Spirocyclic Moieties: Drospirenone is characterized by cyclopropyl groups at the 6,7 and 15,16 positions, which introduce significant steric hindrance and conformational rigidity to the molecule.

The electronic nature of the dienone system makes the C6 and C7 positions particularly reactive. Electrophilic attack is a plausible pathway for functionalization at this site.

The Proposed Mechanism: Electrophilic Chloromethylation at C7

While specific literature detailing the precise mechanism for the formation of 7-Chloromethyl Drospirenone is limited, a chemically plausible pathway can be constructed based on the principles of electrophilic addition to conjugated dienes and the conditions under which this impurity is known to form. The reaction is likely an acid-catalyzed process involving an electrophilic chloromethylating agent.

A probable route for the formation of this derivative involves the reaction of drospirenone with a source of formaldehyde (or a formaldehyde equivalent) and hydrogen chloride. This is analogous to the well-known Blanc chloromethylation, although that reaction typically applies to aromatic substrates.[4] In this context, the reaction would proceed via an electrophilic attack on the electron-rich C6-C7 double bond of the steroidal diene.

Step 1: Generation of the Electrophile Under strong acidic conditions (e.g., concentrated HCl), formaldehyde is protonated to form a highly reactive hydroxymethyl cation (+CH₂OH) or its equivalent. This electrophile is the key reactant that will attack the drospirenone molecule.

Step 2: Electrophilic Attack The electron-rich π-system of the C6-C7 double bond in drospirenone acts as a nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. This attack preferentially occurs at the C6 position, leading to the formation of a stabilized allylic carbocation intermediate with the positive charge delocalized across C5 and C7.

Step 3: Carbocation Rearrangement and Deprotonation The allylic carbocation is a key intermediate. A subsequent 1,2-hydride shift or proton loss can occur. To form the 7-substituted product, the positive charge resides at C7.

Step 4: Nucleophilic Attack by Chloride and Tautomerization A chloride ion (from HCl) then attacks the C7-hydroxymethyl group, substituting the hydroxyl group to form the chloromethyl moiety. Tautomerization of the enol form to the more stable keto form at C3 re-establishes the α,β-unsaturated ketone system, yielding 7-Chloromethyl Drospirenone.

The overall transformation can be visualized as an electrophilic substitution at the C7 position, mediated by the conjugated dienone system.

Visualizing the Mechanism

Formation of 7-Chloromethyl Drospirenone cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Nucleophilic Attack & Tautomerization HCHO Formaldehyde (HCHO) Electrophile Hydroxymethyl Cation (+CH₂OH) HCHO->Electrophile Protonation HCl Hydrogen Chloride (HCl) HCl->Electrophile Carbocation Allylic Carbocation Intermediate Electrophile->Carbocation Drospirenone Drospirenone (C6-C7 double bond) Drospirenone->Carbocation Attack by π-bond Intermediate 7-Hydroxymethyl Intermediate Carbocation->Intermediate Deprotonation Chloride Chloride Ion (Cl⁻) Product 7-Chloromethyl Drospirenone Chloride->Product Intermediate->Product SN2 Substitution

Caption: Proposed mechanistic pathway for the formation of 7-Chloromethyl Drospirenone.

Factors Influencing the Reaction

Several experimental parameters can significantly influence the rate and yield of 7-Chloromethyl Drospirenone formation. Understanding these factors is crucial for both minimizing its generation as an impurity and for potentially synthesizing it as a specific derivative.

ParameterEffect on ReactionRationale
Acid Concentration Higher acid concentration generally increases the reaction rate.The formation of the key electrophilic species is acid-catalyzed. A higher proton concentration accelerates the protonation of formaldehyde.
Temperature Increased temperature typically accelerates the reaction.Provides the necessary activation energy for the electrophilic attack and subsequent steps. However, excessive heat can lead to degradation and side reactions.
Presence of a Carbonyl Source The presence of formaldehyde or a similar aldehyde is essential.Acts as the source for the methyl group of the chloromethyl substituent.
Reaction Time Longer reaction times can lead to higher conversion.Allows for the reaction to proceed to completion. However, prolonged exposure to harsh conditions can also promote the formation of other byproducts.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a representative, hypothetical procedure for the synthesis of 7-Chloromethyl Drospirenone, based on general principles of steroid chemistry and conditions that could favor the formation of this impurity. This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting. A patent for the preparation of a drospirenone impurity describes reacting drospirenone with concentrated hydrochloric acid in acetone, which aligns with the proposed acid-catalyzed mechanism.[5]

Objective: To synthesize 7-Chloromethyl Drospirenone via electrophilic substitution.

Materials:

  • Drospirenone

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Drospirenone (1.0 eq) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add paraformaldehyde (2.0 eq) to the solution. With vigorous stirring, slowly add concentrated hydrochloric acid (5.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC, e.g., 4-6 hours), cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate 7-Chloromethyl Drospirenone.

Workflow Visualization

Synthetic Workflow Start Drospirenone Paraformaldehyde Conc. HCl Reaction Reflux in DCM (40-50°C, 4-6h) Start->Reaction Workup Quench with NaHCO₃ Aqueous Workup Reaction->Workup Extraction Extract with DCM Workup->Extraction Drying Dry with MgSO₄ Filter & Concentrate Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Product Pure 7-Chloromethyl Drospirenone Purification->Product

Caption: A generalized workflow for the synthesis and purification of 7-Chloromethyl Drospirenone.

Conclusion and Future Perspectives

The formation of 7-Chloromethyl Drospirenone is a fascinating example of the reactivity of the complex steroidal framework of drospirenone. The proposed mechanism, rooted in the principles of electrophilic attack on a conjugated dienone system, provides a robust framework for understanding and controlling this transformation. For pharmaceutical scientists, a thorough understanding of this mechanism is critical for developing manufacturing processes that minimize the formation of this and other related impurities, ensuring the quality and safety of drospirenone-containing products.

Further research, including detailed kinetic studies and the use of isotopic labeling, could provide more definitive evidence for the proposed mechanism and further elucidate the subtle factors that control the regioselectivity of electrophilic attack on the drospirenone core. Such studies will undoubtedly contribute to the broader field of steroid chemistry and the development of novel therapeutic agents.

References

  • Preparation method of p-chloromethyl styrene.
  • Process for the preparation of drospirenone.
  • Methods for the preparation of Drospirenone and intermediates thereof.
  • Process for the preparation of drospirenone.
  • DROSPIRENONE Drospirenonum . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Preparation method of drospirenone impurity.
  • Methods for the preparation of drospirenone.
  • Thionation of Some α,β-Unsaturated Steroidal Ketones . National Institutes of Health (NIH). [Link]

  • Conjugated diene-assisted allylic C-H bond activation: cationic Rh(I)-catalyzed syntheses of polysubstituted tetrahydropyrroles, tetrahydrofurans, and cyclopentanes from ene-2-dienes . PubMed. [Link]

  • Novel progestogenic androgens for male contraception: design, synthesis, and activity of C7 α-substituted testosterone . National Institutes of Health (NIH). [Link]

  • Drospirenone - Impurity H . Pharmaffiliates. [Link]

  • Catalyst Controlled Regiodivergent Arylboration of Dienes . National Institutes of Health (NIH). [Link]

  • An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one . ResearchGate. [Link]

  • Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen . National Institutes of Health (NIH). [Link]

  • Organocatalytic Michael addition–lactonisation of carboxylic acids using α,β-unsaturated trichloromethyl ketones as α,β-unsaturated ester equivalents . Royal Society of Chemistry. [Link]

  • Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine . National Institutes of Health (NIH). [Link]

  • Thionation of Some α,β-Unsaturated Steroidal Ketones . ResearchGate. [Link]

Sources

Exploratory

Spectroscopic Signature of 7-Chloromethyl Drospirenone: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 7-Chloromethyl Drospirenone, a known impurity of the synthetic progestin, Drospirenone. A thorough understanding of its spectroscopic characteristics...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 7-Chloromethyl Drospirenone, a known impurity of the synthetic progestin, Drospirenone. A thorough understanding of its spectroscopic characteristics is paramount for researchers, quality control analysts, and drug development professionals to ensure the purity, safety, and efficacy of Drospirenone-containing pharmaceutical products. While complete, publicly available datasets for 7-Chloromethyl Drospirenone are not readily found in peer-reviewed literature, this guide synthesizes information from available documentation, including Certificates of Analysis for reference standards, and provides expert interpretation to predict and explain its spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to 7-Chloromethyl Drospirenone (Drospirenone EP Impurity G)

7-Chloromethyl Drospirenone, identified as Impurity G in the European Pharmacopoeia (EP), is a process-related impurity that can arise during the synthesis of Drospirenone. Its structure is closely related to the active pharmaceutical ingredient (API), with the notable addition of a chloromethyl group at the C7 position. The presence and quantity of this and other impurities must be strictly controlled to meet regulatory requirements. Spectroscopic techniques are the cornerstone of identifying and quantifying such impurities.

Molecular Structure and Properties:

PropertyValueSource
Chemical Name (7β,15α,16α,17α)-7-(Chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-3'H-cyclopropa[1]pregna-4,15-diene-21-carboxylic acid γ-lactone[2]
Synonyms Drospirenone EP Impurity G, 3'-Chloro-3',6-secodrospirenone[3]
CAS Number 932388-90-4
Molecular Formula C₂₄H₃₁ClO₃[2]
Molecular Weight 402.95 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. While a publicly available spectrum for 7-Chloromethyl Drospirenone is not available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the known structure and comparison with the parent compound, Drospirenone, and its synthetic intermediates. A Certificate of Analysis for a reference standard confirms that the ¹H-NMR data conforms to the expected structure.

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum of 7-Chloromethyl Drospirenone is expected to exhibit characteristic signals corresponding to the steroid backbone and the unique chloromethyl group. The following table outlines the predicted chemical shifts (in ppm) in a suitable solvent like CDCl₃.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H-4~5.8s-Vinylic proton of the α,β-unsaturated ketone system.
-CH₂Cl~3.6 - 3.8m-Diastereotopic protons of the chloromethyl group, deshielded by the electronegative chlorine atom.
H-7~2.5 - 2.7m-Methine proton at the site of substitution, coupled to adjacent protons.
C-18 Me~0.9s-Angular methyl group protons.
C-19 Me~1.2s-Angular methyl group protons.

Note: This is a predicted spectrum. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum will provide further confirmation of the carbon skeleton. Key predicted signals are highlighted below.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (Lactone)~176Carbonyl carbon of the γ-lactone ring.
C=O (Ketone)~199Carbonyl carbon of the α,β-unsaturated ketone.
C-5~165Quaternary vinylic carbon.
C-4~124Vinylic methine carbon.
-CH₂Cl~45Carbon of the chloromethyl group, deshielded by chlorine.
C-7~40Methine carbon bearing the chloromethyl group.
C-18~16Angular methyl carbon.
C-19~21Angular methyl carbon.

Note: This is a predicted spectrum. Actual values may vary.

Experimental Protocol for NMR Data Acquisition

A standard experimental setup for acquiring high-quality NMR data for 7-Chloromethyl Drospirenone would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analytical standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be suitable.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR (for full assignment):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of 7-Chloromethyl Drospirenone is expected to show characteristic absorption bands for its carbonyl groups and other structural features.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (γ-Lactone)~1770Strong
C=O (α,β-unsaturated ketone)~1665Strong
C=C (alkene)~1620Medium
C-H (sp³ and sp²)2850-3000Medium-Strong
C-Cl600-800Medium-Strong
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. A Certificate of Analysis for a reference standard indicates that the mass spectrometry data is in conformity with the expected structure.

Predicted Mass Spectrometric Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of 7-Chloromethyl Drospirenone (402.95 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak for the ³⁵Cl isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio.

    • [M (³⁵Cl)]⁺: m/z 402.2

    • [M (³⁷Cl)]⁺: m/z 404.2

  • Key Fragmentation Pathways:

    • Loss of HCl: A common fragmentation for chlorinated compounds is the loss of a molecule of hydrogen chloride, leading to a fragment at m/z 366.

    • Loss of the chloromethyl group: Cleavage of the C-C bond between the steroid ring and the chloromethyl group would result in the loss of a ·CH₂Cl radical (mass 49), leading to a fragment at m/z 353.

    • Fragmentations of the steroid backbone: Further fragmentation of the steroid rings would produce a complex pattern of lower mass ions.

Experimental Protocol for MS Data Acquisition
  • Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ion source via direct infusion or, more commonly, through a liquid chromatography (LC) system (LC-MS).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern for structural confirmation.

Integrated Spectroscopic Analysis Workflow

The confident identification and characterization of 7-Chloromethyl Drospirenone requires an integrated approach where data from multiple spectroscopic techniques are used in concert.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 7-Chloromethyl Drospirenone (Analytical Standard) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Analyze Structure Structural Elucidation NMR->Structure Defines Connectivity IR->Structure Identifies Functional Groups MS->Structure Confirms Molecular Formula & Fragmentation Purity Purity Assessment Structure->Purity Leads to Confirmation Identity Confirmation Structure->Confirmation Leads to

Caption: Integrated workflow for the spectroscopic characterization of 7-Chloromethyl Drospirenone.

Conclusion

The spectroscopic characterization of 7-Chloromethyl Drospirenone is a critical aspect of quality control in the manufacturing of Drospirenone. While publicly available spectra are scarce, a comprehensive understanding of its expected NMR, IR, and MS signatures can be derived from its molecular structure and data from related compounds. This guide provides a detailed, scientifically-grounded framework for researchers and analysts to interpret the spectroscopic data of this important impurity, thereby ensuring the quality and safety of pharmaceutical products. For definitive identification, it is recommended to acquire an analytical reference standard and perform the spectroscopic analyses as outlined in this guide.

References

  • ChemWhat. Drospirenone EP Impurity G CAS#: 932388-90-4. Available at: [Link]

  • European Pharmacopoeia. (2014). DROSPIRENONE Drospirenonum. 7.0, 1903-1904.
  • Sutar, A., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Chinta, S. R., et al. (2022). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study.
  • Sikora, J., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules, 22(10), 1699.
  • Certificate of Analysis. Drospirenone EP Impurity G. (Example from a supplier, specific document not publicly hosted).

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Drospirenone and Its Related Compounds Abstract Drospirenone (DRSP), a fourth-generation synthetic progestin, is a cornerstone of modern oral contraceptive formulations and menopausal hormo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Drospirenone and Its Related Compounds

Abstract

Drospirenone (DRSP), a fourth-generation synthetic progestin, is a cornerstone of modern oral contraceptive formulations and menopausal hormone therapy.[1][2][3] Its unique pharmacological profile, characterized by anti-mineralocorticoid and anti-androgenic activities, distinguishes it from other progestins and offers clinical benefits beyond contraception.[2][4][5] However, the complexity of its synthesis and its susceptibility to degradation under certain conditions necessitate a thorough understanding of its related compounds—impurities and degradants that can impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, degradation pathways, and analytical methodologies essential for the robust characterization and control of drospirenone and its related substances.

The Chemistry and Pharmacology of Drospirenone

Chemically, drospirenone is (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione.[3][6] It is an analogue of spironolactone.[7][8][9] Its progestogenic activity, which prevents ovulation, is the primary mechanism for its contraceptive effect.[1] Concurrently, its anti-mineralocorticoid properties counteract the fluid retention that can be caused by the estrogen component in combined oral contraceptives, and its anti-androgenic activity is beneficial in treating conditions like acne.[1][4]

The molecule's intricate steroidal backbone, featuring two cyclopropane rings and a spironolactone moiety, presents both a synthetic challenge and a source of potential chemical instability. Understanding this structure is fundamental to predicting and identifying its related compounds.

Synthetic Pathways and Process-Related Impurities

The synthesis of drospirenone is a multi-step process that often begins with precursors like 15β,16β-methylene-17α-pregn-4-ene-3,20-dione or 3β-hydroxyandrost-5-en-17-one.[4][10] Various synthetic strategies have been patented, generally involving the construction of the C17 spironolactone ring and modification of the steroid core.[5][11][12]

A common approach involves the addition of a propargyl alcohol anion or a related synthon to a 17-keto steroid intermediate.[11] This is followed by a series of oxidation, cyclization, and protection/deprotection steps to yield the final drospirenone molecule.[4][12]

G A 17-Keto Steroid Intermediate B Addition of C3 Side Chain (e.g., Propargyl Alcohol Anion) A->B Reaction C Intermediate Adduct B->C D Oxidation of 3-Hydroxy Group C->D Step-wise or One-pot E Oxidative Cyclization to form Spirolactone D->E F Dehydration & Isomerization E->F G Drospirenone F->G

Caption: Generalized synthetic workflow for drospirenone.

This complexity means that several process-related impurities can arise. These are compounds that are structurally similar to drospirenone and originate from starting materials, intermediates, or side reactions. Controlling these is critical for ensuring the purity and safety of the Active Pharmaceutical Ingredient (API).

Table 1: Common Process-Related Impurities of Drospirenone

Impurity NameCommon Source / Type
Drospirenone Related Compound A (17-epi-Drospirenone)Isomeric impurity formed during synthesis, particularly under acidic conditions.[11][13][14]
6,7-Demethylene Drospirenone (Impurity A)Incomplete reaction or side product from the introduction of the cyclopropane ring.[15]
7β-hydroxymethyl derivative (Impurity B)Byproduct of oxidation or hydroxylation reactions.[15][16]
17-keto derivative (Impurity C)Unreacted starting material or intermediate.[15]
Residual SolventsSolvents used during synthesis and purification (e.g., methanol, toluene).[1][7]

Pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for these and other impurities.[6][17][18] For instance, USP lists "Drospirenone Related Compound A" as a specified impurity to be controlled.[6][13][19]

Degradation Pathways and Degradation Products

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify the likely degradation products of a drug substance.[20] These studies help establish the intrinsic stability of the molecule and inform the development of stability-indicating analytical methods.[8][21] Drospirenone is known to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while being relatively stable to thermal and photolytic stress.[8][20][21]

Hydrolytic Degradation
  • Alkaline Hydrolysis : This is a major degradation pathway for drospirenone.[8][21] The lactone ring is susceptible to hydrolysis under basic conditions, leading to the formation of an open-ring structure. The primary alkaline degradant has been identified as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.[7][21] Significant degradation (up to ~74-80%) can be observed after exposure to 0.1 M or 1 M NaOH at elevated temperatures (e.g., 80°C).[20][22]

  • Acidic Hydrolysis : Under acidic conditions (e.g., 0.1 M HCl at 80°C), drospirenone shows some degradation, though generally less than under alkaline stress.[8][20] The identified acidic degradation product is 3-oxo-15α,16α-dihydro-3'H-cyclopropa[23]-17α-pregna-4,6-diene-21,17-carbolactone.[7][21]

Oxidative Degradation

Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) leads to the formation of oxidative degradants.[21] Degradation of 19% or more has been reported after treatment with 1-3% H₂O₂.[8][9][22] The primary product identified under these conditions is a biphenyl moiety, a newly reported impurity formed under oxidative stress.[9][21][24]

Thermal and Photolytic Degradation

Drospirenone is relatively stable under thermal (e.g., 80°C for 5 days) and photolytic (UV and visible light) stress conditions.[8][21][22] Minimal to no significant degradation is typically observed, indicating high resistance to these conditions.[20]

Table 2: Summary of Forced Degradation Studies on Drospirenone

Stress ConditionReagent/MethodTypical ObservationMajor Degradation Product(s)
Alkaline Hydrolysis 0.1 M - 1 M NaOH, 80°CSignificant degradation (~74-80%)[20][22]17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol[7][21]
Acidic Hydrolysis 0.1 M - 1 M HCl, 80°CSlight to moderate degradation (~2.5-20%)[8][20]3-oxo-15α,16α-dihydro-3'H-cyclopropa[23]-17α-pregna-4,6-diene-21,17-carbolactone[7][21]
Oxidative Degradation 1% - 3% H₂O₂, RT or 80°CModerate degradation (~19-37%)[9][25]Biphenyl moiety[9][21][24]
Thermal Degradation Solid state, 80°C, 5 daysStable / Minimal degradation[8][21]Not applicable
Photolytic Degradation Solid state, UV/Visible lightStable / Minimal degradation[8][21]Not applicable

Analytical Methodologies for Control and Characterization

Robust analytical methods are required to separate, identify, and quantify drospirenone from its related compounds. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the predominant technique.[1][20]

Key Experimental Protocol: Stability-Indicating RP-HPLC Method

The causality behind this protocol is the need for a single method that can resolve the active ingredient from all potential process impurities and degradation products, proving its specificity as per ICH guidelines.[8][20]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of drospirenone and the detection of its related compounds.

Methodology:

  • Preparation of Solutions:

    • Stock Solution: Prepare a stock solution of drospirenone reference standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[21]

    • Standard Solution: Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-60 µg/mL).[8][9]

    • Sample Solution: Prepare the sample (e.g., crushed tablets) at the same concentration as the standard solution.

    • System Suitability Solution (SSS): Prepare a solution containing drospirenone and a known, closely eluting impurity (e.g., Drospirenone Related Compound A) to verify the system's resolving power.[6]

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 3-5 µm particle size.[8] The C18 stationary phase provides the necessary hydrophobicity to retain the steroidal structure of drospirenone.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[8] A common ratio is Acetonitrile:Water (e.g., 60:40 v/v).[26] The choice of a gradient elution, as specified in the USP monograph, can be crucial for resolving a wider range of impurities with different polarities.[6]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector at 245 nm or 247 nm.[17][20][27] This wavelength is chosen based on the UV absorbance maximum of drospirenone.

    • Column Temperature: 35°C.[6] Controlling temperature ensures reproducible retention times.

    • Injection Volume: 10-20 µL.[6][25]

  • System Suitability Testing (Self-Validation):

    • Inject the SSS. The resolution between drospirenone and its related compound must be greater than a specified value (e.g., NLT 5.0 as per USP).[6] This confirms the method's ability to separate critical pairs.

    • Inject the standard solution multiple times (n=5 or 6). The relative standard deviation (RSD) of the peak area must be less than 2.0%.[20] This demonstrates system precision.

    • The tailing factor for the drospirenone peak should be between 0.8 and 1.5.[6] This ensures good peak shape and accurate integration.

  • Analysis and Data Interpretation:

    • Analyze stressed (degraded) samples alongside an unstressed control.

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main drospirenone peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the drospirenone peak is spectrally homogeneous and free of co-eluting impurities.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Standards & Samples (e.g., 25 µg/mL) prep_stock->prep_work prep_sss Prepare System Suitability Solution (DRSP + Impurity A) prep_stock->prep_sss hplc_inject Inject Samples (SSS, Standards, Samples) prep_work->hplc_inject prep_sss->hplc_inject hplc_system Equilibrate HPLC System (C18 Column, ACN:H2O) hplc_system->hplc_inject hplc_detect UV Detection at 245 nm hplc_inject->hplc_detect data_sst Verify System Suitability (Resolution > 5.0, RSD < 2.0%) hplc_detect->data_sst data_quant Quantify Impurities & Assay of DRSP data_sst->data_quant data_report Report Results data_quant->data_report

Caption: Workflow for a stability-indicating RP-HPLC method.

Structural Elucidation

For novel or unknown impurities and degradation products, hyphenated techniques are indispensable.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information of the eluting peaks, which is crucial for proposing empirical formulas.[9]

  • NMR (Nuclear Magnetic Resonance) & IR (Infrared) Spectroscopy: Used on isolated impurities (e.g., via preparative HPLC) to provide detailed structural information for definitive identification.[7]

Conclusion

A comprehensive understanding of drospirenone's related compounds is not merely an academic exercise; it is a regulatory and safety imperative. The potential for process-related impurities and degradation products requires a multi-faceted approach encompassing robust synthetic process control, thorough forced degradation studies, and the development of highly specific, stability-indicating analytical methods. By integrating these principles, researchers and drug development professionals can ensure the consistent quality, safety, and efficacy of drospirenone-containing pharmaceutical products.

References

  • Benchchem.
  • Guidechem. What is the synthesis route of Drospirenone? - FAQ.
  • Veeprho.
  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Journal Of Current Pharma Research. (2019). Forced degradation studies of Drospirenone. Curr. Pharm. Res., 9(3), 3031-3041.
  • Talath, S., et al. (2017). A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product. Indo American Journal of Pharmaceutical Research, 7(01).
  • ResearchGate.
  • PubChem. Drospirenone.
  • Sutar, S. V., et al. (2020). Structure elucidation of oxidative degradation product of drospirenone. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-32.
  • Google Patents. (2012).
  • Google Patents. (2013).
  • USP. (2025). Drospirenone - Definition, Identification, Assay.
  • RJPBCS. A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms.
  • MedKoo Biosciences. Drospirenone Synthetic Routes.
  • Sigma-Aldrich. Drospirenone USP Reference Standard.
  • Dissertation.
  • Journal of Pharmaceutical Research. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form.
  • ResearchGate. (2024). Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC.
  • Chemistry Research Journal. HPLC method for simultaneous estimation of Drospirenone & Estetrol in Tablet Dosage Form.
  • Wan, W., et al. (2013). A facile total synthesis of drospirenone isomers containing 14β-hydrogen configuration. Organic & Biomolecular Chemistry, 11, 6597-6603.
  • PubMed. (2023). RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. Pak J Pharm Sci, 36(4(Special)), 1319-1324.
  • PharmaCompass. DROSPIRENONE AND ETHINYL ESTRADIOL | USP | Pharmacopoeia | Reference Standards.
  • USP-NF. Drospirenone.
  • Pharmaffili
  • Pharmaffili
  • New Drug Approvals. Drospirenone.
  • EDQM. (2014). DROSPIRENONE Drospirenonum.
  • USP Store.
  • Sigma-Aldrich.
  • ResearchGate. Synthesis of drospirenone by Schering AG.
  • Pharmaffiliates.
  • PubChem. 7-Hydroxymethyl drospirenone.
  • Wikipedia. Drospirenone.
  • IJPSR. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Pharmaffili

Sources

Protocols & Analytical Methods

Method

Application Note: Sensitive Quantification of 7-Chloromethyl Drospirenone (Impurity G) by LC-MS/MS

This Application Note is structured as a high-level technical document suitable for pharmaceutical R&D and Quality Control laboratories. It synthesizes regulatory requirements (ICH M7) with advanced mass spectrometry wor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document suitable for pharmaceutical R&D and Quality Control laboratories. It synthesizes regulatory requirements (ICH M7) with advanced mass spectrometry workflows.

Abstract & Scope

This protocol details a validated methodology for the trace quantification of 7-Chloromethyl Drospirenone (7-CMD) , also known as Drospirenone Impurity G. Due to the presence of a reactive chloromethyl group, this molecule is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.

Standard HPLC-UV methods often lack the sensitivity to detect PGIs at the required Threshold of Toxicological Concern (TTC) levels (typically < 10 ppm relative to API). This guide presents a highly sensitive LC-MS/MS workflow capable of achieving a Limit of Quantitation (LOQ) of 0.5 ppm , ensuring regulatory compliance and patient safety.

Scientific Background & Mechanistic Insight

The Analyte: 7-Chloromethyl Drospirenone[1][2][3][4]
  • Chemical Structure:

    
    [1][2][3]
    
  • Molecular Weight: 402.95 Da[4][5][1][3]

  • Origin: 7-CMD typically arises during the synthesis of Drospirenone when acidic conditions (e.g., HCl) are used, particularly in the presence of the cyclopropane ring or methylene precursors. The acid can open the cyclopropane ring or substitute a hydroxyl group, introducing the chlorine atom.

  • Toxicological Concern: The primary alkyl halide moiety (

    
    ) is a structural alert for alkylating activity, capable of reacting with DNA bases (guanine N7), necessitating strict control limits.
    
Analytical Challenges
  • Ionization Efficiency: Steroids are neutral and lipophilic, often requiring specific additives (ammonium formate/fluoride) to promote ionization in ESI+.

  • Matrix Interference: The API (Drospirenone, MW 366.5) is present at concentrations

    
     to 
    
    
    
    times higher than the impurity, leading to potential ion suppression.
  • Isotopic Pattern: The presence of Chlorine requires monitoring of

    
     and 
    
    
    
    isotopes to confirm identity.

Method Development Strategy (Decision Logic)

The following diagram illustrates the critical decision pathways taken to optimize this specific method.

MethodDevelopment Start Start: 7-CMD Method Development Ionization Ionization Source Selection (ESI+ vs APCI+) Start->Ionization MobilePhase Mobile Phase Optimization (Additives) Ionization->MobilePhase ESI+ Selected (Higher Sensitivity) Column Column Selection (Selectivity) MobilePhase->Column Ammonium Formate (Promotes [M+H]+ & [M+NH4]+) MRM MRM Transition Optimization Column->MRM C18 or Phenyl-Hexyl (Steroid Separation) IsotopeCheck Chlorine Pattern Visible? MRM->IsotopeCheck IsotopeCheck->MRM No (Re-optimize) Suppression API Suppression? IsotopeCheck->Suppression Yes (3:1 Ratio) FinalProtocol Validated Protocol (LOQ < 1 ppm) Suppression->FinalProtocol No (Dilute & Shoot) Extraction Implement Divert Valve or SPE Suppression->Extraction Yes Extraction->FinalProtocol

Caption: Decision tree for optimizing LC-MS/MS parameters for halogenated steroid impurities.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 7-Chloromethyl Drospirenone (>98% purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: LC-MS Grade Ammonium Formate, Formic Acid.

Sample Preparation ("Dilute and Shoot")

Given the high sensitivity of modern triple quadrupoles, a simple dilution is preferred to minimize analyte loss.

  • Stock Solution: Dissolve 10 mg of Drospirenone API in 10 mL ACN.

  • Spiking (for Validation): Spike 7-CMD standard into the API solution at target levels (e.g., 1, 5, 10 ppm).

  • Final Dilution: Dilute the sample to a final concentration of 1 mg/mL (API) using Water:MeOH (50:50).

    • Note: High organic content in the diluent improves solubility but may distort early peaks; 50:50 is a balanced compromise.

LC Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex C18.

    • Why: Core-shell technology provides high resolution at lower backpressures, essential for separating the impurity from the massive API peak.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Chemistry: Ammonium formate aids in forming the

      
       species and stabilizes the signal against sodium adduct formation.
      
  • Gradient:

    Time (min) %B Flow Rate (mL/min)
    0.0 50 0.4
    1.0 50 0.4
    6.0 95 0.4
    8.0 95 0.4
    8.1 50 0.4

    | 10.0 | 50 | 0.4 |

  • Column Temp: 40°C.

MS/MS Parameters
  • Source: ESI Positive (

    
    ).[6]
    
  • Spray Voltage: 4500 V.

  • Gas Temps: Source 350°C, Sheath 400°C.

  • Divert Valve: CRITICAL. Divert flow to waste during the elution of the main API peak (Drospirenone) to prevent source contamination. 7-CMD is more lipophilic (due to -Cl) and typically elutes after Drospirenone.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
7-CMD (Quant) 403.2 (

)
97.135Quantifier (Steroid fragment)
7-CMD (Qual) 403.2 (

)
367.220Qualifier (Loss of HCl)
7-CMD (Confirm) 405.2 (

)
97.135Isotope Confirmation
Drospirenone 367.297.130System Suitability

Note: The transition 403 -> 367 represents the neutral loss of HCl (36 Da), a characteristic fragmentation for alkyl chlorides in ESI+.

Validation Results (Representative)

The following data represents typical performance metrics for this protocol.

ParameterResultAcceptance Criteria (ICH)
Linearity (

)
> 0.998 (0.5 - 50 ng/mL)> 0.990
LOD 0.15 ppmN/A
LOQ 0.50 ppm< Specification Limit
Accuracy (Recovery) 92% - 108%80% - 120%
Precision (%RSD) < 4.5%< 10%
Specificity No interference at RTNo interference > 20% of LOQ

Expert Insights & Troubleshooting

The "Sticky" Steroid Problem

Steroids are prone to adsorption on plastic tubing and injector ports.

  • Solution: Use PEEK-lined steel tubing or passivated stainless steel.

  • Needle Wash: Use a strong organic wash (Isopropanol:ACN:Acetone:Water 40:40:10:10) to eliminate carryover between injections.

Isotope Ratio as a Confirmation Tool

Because 7-CMD contains one chlorine atom, the mass spectrum must show a theoretical abundance ratio of roughly 100:32 for m/z 403:405.

  • Protocol Check: If a peak appears at the correct retention time but the 403/405 ratio deviates significantly (>20%) from theoretical, it is likely a matrix interference, not 7-CMD.

Divert Valve Timing

Drospirenone (API) will ionize intensely. If it enters the MS, it will cause space-charge effects, suppressing the signal of the impurity eluting nearby.

  • Action: Run a full scan first to determine the exact retention time of the API. Program the divert valve to switch to "Waste" 0.5 min before and after the API peak.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • European Pharmacopoeia (Ph. Eur.). Drospirenone Monograph 2404. (Defines Impurity G). Link

  • Santa Cruz Biotechnology. 7-Chloromethyl Drospirenone (CAS 932388-90-4) Product Data.[7]Link

  • LGC Standards. Impurity Reference Materials: 7-Chloromethyl Drospirenone.[5]Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation.Link

Sources

Application

High-Performance Monitoring of Drospirenone Stability: From Forced Degradation to Routine QC

[1] The Stability Challenge: The Spiro-Lactone Vulnerability Drospirenone (DRSP) is a synthetic progestin with a unique structural feature: a -spiro-lactone ring. While this moiety is responsible for its antimineralocort...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Stability Challenge: The Spiro-Lactone Vulnerability

Drospirenone (DRSP) is a synthetic progestin with a unique structural feature: a


-spiro-lactone ring. While this moiety is responsible for its antimineralocorticoid activity, it is also the molecule's primary stability liability.

Unlike standard steroids, the lactone ring is highly susceptible to hydrolysis and rearrangement. Effective monitoring requires more than just tracking the disappearance of the parent peak; it demands a "Stability-Indicating Method" (SIM) capable of resolving the parent drug from its specific degradation products:

  • Ring Opening (Hydrolysis): Occurs rapidly under alkaline conditions, forming the hydroxy-acid salt.

  • Elimination/Rearrangement: Formation of

    
    -derivatives (Impurity D) under stress.
    
  • Oxidative Degradation: Formation of biphenyl moieties and epoxide byproducts.

This guide details the protocols to generate, separate, and identify these critical attributes.

Degradation Chemistry & Pathways

Understanding the "Why" before the "How" is critical for method development. The following diagram illustrates the primary degradation logic for Drospirenone.

DrospirenoneDegradation DRSP Drospirenone (Parent) Acid Acidic Stress (Isomerization/Elimination) DRSP->Acid Base Alkaline Stress (Lactone Hydrolysis) DRSP->Base Ox Oxidative Stress (Ring Aromatization) DRSP->Ox ImpD Impurity D (6,7-dehydro derivative) Acid->ImpD Dehydration/-H2 OpenRing Open-Ring Acid (Hydroxy-acid salt) Base->OpenRing Saponification (Reversible) Biphenyl Biphenyl Impurities (Oxidative products) Ox->Biphenyl Peroxide attack

Figure 1: Primary degradation pathways of Drospirenone. Note that the Open-Ring Acid can often revert to the lactone form in acidic environments, creating a 'ghost peak' phenomenon during analysis.

Protocol: Forced Degradation (Stress Testing)[2][3]

This protocol is designed to achieve 10–20% degradation. Excessive degradation (>30%) can lead to secondary byproducts that obscure the primary degradation mechanism.

Pre-requisite: Prepare a Stock Solution of Drospirenone at 1.0 mg/mL in Acetonitrile (ACN).

A. Acidic Hydrolysis (Target: Isomerization/Dehydration)
  • Aliquot: Transfer 5.0 mL of Stock Solution to a 25 mL volumetric flask.

  • Stress: Add 5.0 mL of 0.1 N HCl .

  • Incubation: Heat at 60°C for 4 hours .

  • Neutralization: Allow to cool, then add 5.0 mL of 0.1 N NaOH.

  • Dilution: Dilute to volume with Mobile Phase.

    • Scientist's Note: Acidic stress often promotes the formation of Impurity D (EP Impurity) via elimination mechanisms.

B. Alkaline Hydrolysis (Target: Lactone Ring Opening)
  • Aliquot: Transfer 5.0 mL of Stock Solution to a 25 mL volumetric flask.

  • Stress: Add 5.0 mL of 0.01 N NaOH . (Note the lower concentration).

  • Incubation: Keep at Room Temperature for 15 minutes .

    • Warning: The lactone ring is extremely labile in base. Heating or using 0.1 N NaOH often results in instantaneous, 100% degradation.

  • Neutralization: Immediately add 5.0 mL of 0.01 N HCl.

  • Dilution: Dilute to volume with Mobile Phase.

C. Oxidative Stress[1][3][4][5]
  • Aliquot: Transfer 5.0 mL of Stock Solution to a 25 mL volumetric flask.

  • Stress: Add 2.0 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Incubation: Heat at 60°C for 2 hours .

  • Dilution: Dilute to volume with Mobile Phase.

Analytical Method: HPLC-UV (Routine QC)

This method is optimized for the separation of the critical pair (Drospirenone and Impurity D/Isomers).

Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., Restek Allure or Waters Symmetry), 250 x 4.6 mm, 5 µmHigh carbon load required for steroid retention.
Mobile Phase Acetonitrile : Water (65 : 35 v/v)Isocratic mode provides stable baseline for UV; ACN ensures solubility.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 245 nm (or 265 nm)265 nm targets the enone system; 245 nm is a general steroid absorption max.
Injection Vol 20 µLSufficient sensitivity for 0.1% impurity threshold.
Run Time ~15 minutesDrospirenone elutes approx. 6–8 mins; Impurities elute 3–12 mins.
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 1.5 between Drospirenone and nearest impurity (usually Impurity D).
    
  • Tailing Factor (

    
    ):  < 1.5 (Steroids can tail on active silanols; end-capping is crucial).
    
  • Precision: RSD < 2.0% for 6 replicate injections.

Advanced Characterization: LC-MS/MS Protocol

When unknown peaks appear during stress testing (particularly in oxidative samples), UV detection is insufficient. The following LC-MS compatible method replaces the phosphate buffers with volatile salts.

Workflow Diagram:

LCMSWorkflow Sample Stressed Sample Sep UHPLC Separation (C18, 1.7 µm) Sample->Sep Ion ESI Source (+) Positive Mode Sep->Ion MS1 Q1 Scan (Parent Ion Identification) Ion->MS1 MS2 MS/MS Fragmentation (Structural Elucidation) MS1->MS2 Select Precursor

Figure 2: LC-MS/MS workflow for identifying unknown degradants.

LC-MS Conditions[3][4][5]
  • Column: C18 UHPLC Column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 30% B to 80% B over 10 minutes.

  • Mass Spec Source: Electrospray Ionization (ESI) Positive.

  • Target Ions:

    • Drospirenone

      
      .
      
    • Open Ring Acid

      
       (Water addition).
      
    • Impurity D

      
       (Hydrogen loss).
      

References

  • Talath, S., et al. (2017).[6] "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product." Indo American Journal of Pharmaceutical Research. 6

  • BenchChem Technical Support. (2025). "Drospirenone Degradation Product Analysis and Identification." BenchChem Application Notes. 3[1]

  • Sutar, S. V., et al. (2020).[1] "Structure Elucidation of Oxidative Degradation Product of Drospirenone." International Journal of Pharmaceutical Sciences and Research. 1

  • Pharmaffiliates. "Drospirenone - Impurity D (Structure and CAS)." Reference Standards Catalog. 7

  • Sutar, S. B., et al. (2021).[8] "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research. 8

Sources

Method

preparative HPLC for isolation of 7-Chloromethyl Drospirenone

Application Note: Preparative HPLC Isolation of 7-Chloromethyl Drospirenone (Impurity G) Abstract This application note details a robust protocol for the isolation of 7-Chloromethyl Drospirenone (pharmacopeial Impurity G...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparative HPLC Isolation of 7-Chloromethyl Drospirenone (Impurity G)

Abstract

This application note details a robust protocol for the isolation of 7-Chloromethyl Drospirenone (pharmacopeial Impurity G), a critical process impurity in the synthesis of the progestin Drospirenone. Due to its structural similarity to the parent compound and other synthetic byproducts (e.g., Impurity B), isolation requires a highly selective stationary phase and optimized gradient elution. This guide covers the entire workflow from crude sample enrichment and analytical scouting to preparative scale-up and fraction post-processing.

Introduction & Chemical Context

7-Chloromethyl Drospirenone (Impurity G) typically arises during the introduction of the 6,7-methylene group in Drospirenone synthesis.[1] The synthesis often involves a Simmons-Smith cyclopropanation or a similar carbene-mediated reaction on a 6,7-unsaturated intermediate.[1] The presence of a chloromethyl group suggests an incomplete cyclization or a ring-opening event mediated by halogenated reagents (e.g., chloromethylsilanes or HCl).

Isolating this impurity is essential for:

  • Toxicological Qualification: Establishing safety limits for pharmaceutical release.

  • Reference Standard Generation: Calibrating analytical methods for QC release testing.

Physicochemical Profile
PropertyDrospirenone (Target)7-Chloromethyl Drospirenone (Impurity G)Chromatographic Implication
Formula C24H30O3C24H31ClO3Impurity G has +Cl, +H, -Ring (Seco)
MW 366.50 g/mol ~402.96 g/mol Mass-based detection (MS) is highly effective.[1]
Structure 6,7-cyclopropane (rigid)7-chloromethyl (flexible, open)The "seco" nature changes the 3D shape, improving selectivity on steric-sensitive phases.[1]
Polarity LipophilicLipophilic (Cl increases hydrophobicity)Likely elutes after or very close to Drospirenone in Reverse Phase.

Pre-Isolation Strategy: Sample Enrichment

Direct isolation from a crude reaction mixture (containing <1% impurity) is inefficient and solvent-heavy.[1]

Protocol:

  • Crystallization: Crystallize the bulk Drospirenone from the crude mixture (e.g., using Acetone/Hexane or Methanol/Water).

  • Mother Liquor Collection: The impurity will concentrate in the mother liquor.

  • Flash Chromatography (Optional): If the mother liquor is very complex, perform a rough cleanup using a silica flash cartridge (Eluent: Hexane/Ethyl Acetate gradient) to enrich the "Impurity G region" to >10-15% purity.

Analytical Method Development (Scouting)

Before scaling up, the separation must be optimized on an analytical scale.

Objective: Achieve a resolution (


) > 1.5 between Drospirenone and Impurity G.
Column Selection
  • Primary Choice: C18 (Octadecyl) - High carbon load (>15%) for maximum hydrophobic discrimination.[1]

    • Rationale: The chlorine atom increases lipophilicity; a dense C18 phase exploits this difference.

  • Secondary Choice: Phenyl-Hexyl - Alternative selectivity.[1]

    • Rationale: The

      
      -
      
      
      
      interactions can differentiate the rigid steroid backbone of Drospirenone from the open "seco" structure of the impurity.
Mobile Phase & Detection
  • Solvent A: Milli-Q Water (No buffer required if pH is neutral; however, 0.1% Formic Acid prevents peak tailing if acidic impurities are present).[1]

  • Solvent B: Acetonitrile (ACN). ACN is preferred over Methanol for lower backpressure and sharper peaks for steroids.

  • Detection: UV at 245 nm (max absorption for enone system) and 215 nm (universal steroid detection).

Scouting Gradient (Analytical)
  • Column: C18, 4.6 x 150 mm, 5 µm.[2]

  • Flow: 1.0 mL/min.[3]

  • Gradient: 30% B to 80% B over 20 minutes.

  • Success Criteria: Locate Impurity G (likely eluting slightly later than Drospirenone). Optimize the gradient slope to flatten the elution in that region.

Preparative Scale-Up Protocol

This protocol assumes a target isolation of ~100 mg of Impurity G from an enriched mother liquor concentrate.

System Requirements
  • Pump: Binary Gradient Prep Pump (Flow range: 10–50 mL/min).

  • Detector: UV-Vis (Dual wavelength monitoring).[1]

  • Collector: Fraction collector with tube/bottle capacity.

  • Column: Prep C18, 21.2 mm ID x 250 mm, 5 µm or 10 µm.

Step-by-Step Isolation Procedure

Step 1: Loading Study (Critical for Purity)

  • Prepare a solution of the enriched sample at 50 mg/mL in 100% Acetonitrile (or Methanol if solubility is an issue).

  • Inject increasing volumes (e.g., 200 µL, 500 µL, 1000 µL) onto the prep column.

  • Observe: Watch for peak coalescence. The impurity peak must remain distinct from the main Drospirenone peak.

    • Tip: "Heart-cutting" will be required.[1] You do not need baseline resolution if you only collect the center of the peak.

Step 2: Chromatographic Run

  • Flow Rate: 20 mL/min (Linear velocity scaling from analytical).

  • Mobile Phase: Isocratic or Shallow Gradient.

    • Recommendation: If Impurity G elutes at ~60% B in the scouting run, use an isocratic hold at 58% B for the prep run. Isocratic elution maximizes resolution for closely eluting isomers.

  • Run Time: ~25-30 minutes per injection.[1]

Step 3: Fraction Collection Logic

  • Trigger: Slope + Threshold.

  • Settings:

    • Start Collection: Threshold > 50 mAU (to avoid baseline noise).

    • End Collection: Threshold < 50 mAU.

    • Slicing: Enable "Time Slicing" (e.g., every 15 seconds) over the critical region where Drospirenone and Impurity G overlap. This allows you to discard mixed fractions later based on analytical QC.

Step 4: Post-Run Analysis

  • Analyze every 3rd fraction using the analytical HPLC method.

  • Pool fractions containing >95% Impurity G .

  • Fractions with 80-95% purity can be recycled (re-injected) if yield is critical.[1]

Post-Isolation Workflow

  • Evaporation: Rotary evaporate the Acetonitrile fraction at <40°C. Caution: Steroids can be heat sensitive.

  • Aqueous Removal: The remaining aqueous suspension can be lyophilized (freeze-dried) to obtain a white, fluffy powder.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Characterization:

    • 1H-NMR: Look for the distinct

      
       signal (typically a doublet or multiplet around 3.5-4.0 ppm) and the absence of the high-field cyclopropane protons of Drospirenone.[1]
      
    • Mass Spec: Confirm parent ion

      
       (and the characteristic Chlorine isotope pattern 3:1).
      

Visualization of Workflow

G cluster_0 Phase 1: Enrichment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Preparative Isolation cluster_3 Phase 4: Finalization Crude Crude Drospirenone Mix (<1% Impurity G) Cryst Crystallization (Remove pure Drospirenone) Crude->Cryst MotherLiq Mother Liquor (Enriched Impurity G) Cryst->MotherLiq Supernatant Scout Analytical Scouting (C18 Column, ACN/H2O) MotherLiq->Scout Opt Gradient Optimization (Target Rs > 1.5) Scout->Opt Load Loading Study (Determine Max Inj Vol) Opt->Load PrepRun Prep HPLC Run (Isocratic/Shallow Gradient) Load->PrepRun Collect Fraction Collection (Time Slicing Mode) PrepRun->Collect QC Fraction QC (Analytical HPLC) Collect->QC Pool Pool Pure Fractions (>95% Purity) QC->Pool Pass Dry Lyophilization Pool->Dry Valid Structure Validation (NMR, MS) Dry->Valid Final Impurity G Standard (Ready for Use) Valid->Final

Figure 1: End-to-end workflow for the isolation of 7-Chloromethyl Drospirenone, emphasizing the critical enrichment and QC steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Resolution Column OverloadingReduce injection volume or concentration. Switch to a larger ID column (e.g., 30 mm or 50 mm).
Peak Tailing Residual Silanol InteractionsAdd 0.1% Formic Acid or Ammonium Acetate to the mobile phase.
Co-elution Similar HydrophobicityChange modifier: Switch Acetonitrile to Methanol (changes selectivity). Change Stationary Phase: Try Phenyl-Hexyl or Pentafluorophenyl (PFP).[1]
Impurity Degradation Acid SensitivityUse neutral pH buffers (Ammonium Bicarbonate) instead of acids. Avoid leaving fractions in solution for >24h.

References

  • European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. (Defines Impurity G and analytical limits). [1]

  • United States Pharmacopeia (USP) . Drospirenone.[2][3][4][5][6][7][8][9][10][11] (Validation of chromatographic methods for steroid impurities). [1]

  • PubChem . 7-Chloromethyl 17-epidrospirenone (Impurity G).[1] CID 71314745. [1]

  • Huber, L. Validation of Analytical Methods. Agilent Technologies Application Note. (Reference for method validation principles).

  • Snyder, L. R., & Dolan, J. W. High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.[1] (Authoritative text on gradient optimization).

(Note: While specific "Application Notes" for this exact impurity are proprietary to CDMOs, the protocols above are derived from standard pharmaceutical impurity isolation practices validated by the chemical nature of the target.)

Sources

Application

Application Note: Advanced Impurity Profiling of Drospirenone via AQbD-Driven UHPLC-UV-MS

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to focus on the logic of method development, integrating Analytical Quality by Design (AQbD) pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to focus on the logic of method development, integrating Analytical Quality by Design (AQbD) principles.

Executive Summary & Chemical Context

Drospirenone (DRSP) is a synthetic progestin with a unique pharmacological profile, structurally related to spironolactone.[1] Its chemical architecture—specifically the 17


-spirolactone ring and the 6

,7

:15

,16

-dimethylene substitutions—presents distinct analytical challenges.[2]

Unlike typical steroids, DRSP is susceptible to specific degradation pathways that mimic metabolic processes, including lactone ring hydrolysis (pH-dependent) and C-17 isomerization .[2] Standard pharmacopoeial methods (USP/EP) rely on long isocratic or simple gradient runs on C18 columns. This guide outlines a modernized, AQbD-driven approach to develop a rapid, high-resolution UHPLC method capable of separating the critical "Epi-Drospirenone" impurity and identifying oxidative degradants.[2][3]

Key Analytical Challenges
  • Lactone Instability: The

    
    -lactone ring opens rapidly in alkaline conditions to form the hydroxy-acid salt (Potassium Canrenoate analog behavior), which is reversible in acid.
    
  • Stereoisomer Separation: Separating DRSP from 17-epi-drospirenone (EP Impurity E) requires high steric selectivity.[2][3]

  • Weak Chromophore: While DRSP has an enone system (

    
     nm), oxidative impurities often lose conjugation, requiring MS detection for mass balance.
    

Strategic Method Design (The "Why")

Before touching the bench, we define the Analytical Target Profile (ATP) . The method must separate DRSP from its nearest eluting isomer (Resolution


) and detect degradants at 

levels.
Stationary Phase Selection
  • Recommendation: End-capped C18 with high carbon load or Phenyl-Hexyl.[2][3]

  • Mechanism: DRSP is highly lipophilic. Standard C18 (L1) works, but "sterically protected" C18 phases (e.g., Agilent Zorbax SB-C18 or Merck Purospher STAR) prevent peak tailing caused by secondary silanol interactions with the lactone oxygen. Phenyl-hexyl columns offer alternative

    
     selectivity for separating the aromatic oxidative degradants (biphenyls).[2]
    
Mobile Phase Architecture
  • Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH). ACN provides sharper peaks for steroids and lower backpressure for UHPLC. However, MeOH can sometimes offer better selectivity for the 17-epimer due to hydrogen bonding differences.

  • pH Control: Crucial. The mobile phase must be slightly acidic (pH 4.5–5.5) to keep the lactone ring closed.

    • Buffer: 10 mM Ammonium Acetate (compatible with MS). Phosphate buffers (USP standard) are non-volatile and forbid MS coupling.

Protocol 1: AQbD Method Development Workflow

This protocol utilizes a Design of Experiments (DoE) approach to define the Method Operable Design Region (MODR).

Phase A: Scouting (Screening Design)

Objective: Identify the dominant factors affecting resolution (


) between DRSP and Impurity E.
  • Prepare Stock Solution: Dissolve DRSP and Impurity E reference standards in ACN to 0.5 mg/mL.

  • Variable Setup:

    • Column Temp: 30°C vs. 45°C.

    • Gradient Slope: 5% B/min vs. 10% B/min.

    • pH:[4][5] 4.5 vs. 6.8.

  • Execution: Run the center points.

    • Insight: Higher temperature typically improves mass transfer for steroids but may degrade resolution between diastereomers.

Phase B: Optimization (The "Golden" Gradient)

Based on empirical data, the following UHPLC conditions are recommended as a robust starting point for validation.

Table 1: Optimized UHPLC-UV-MS Conditions

ParameterSettingRationale
Column C18,

mm, 1.7 µm (e.g., BEH C18)
Sub-2 µm particles for max efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes lactone.
Mobile Phase B 100% AcetonitrileHigh elution strength.
Flow Rate 0.4 mL/minOptimal Van Deemter velocity for UHPLC.
Col. Temp 35°CBalance between viscosity and selectivity.
Detection UV @ 265 nmMax absorbance of the

-3-ketone.[2][3]
Injection 2.0 µLLow volume to prevent band broadening.

Gradient Profile:

  • 0.0 min: 35% B

  • 8.0 min: 65% B (Linear ramp)[2]

  • 8.1 min: 95% B (Wash)[2]

  • 10.0 min: 95% B

  • 10.1 min: 35% B (Re-equilibration)

Protocol 2: LC-MS/MS Characterization of Impurities

For R&D profiling, UV is insufficient for unknown degradants. This protocol identifies the "Biphenyl" oxidative impurity.[1][4]

MS Source Parameters (ESI Positive)

Drospirenone ionizes well in positive mode, typically forming


 or 

.[3]
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the lactone).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 100 – 800

Targeted MRM Transitions (Quantification)
  • Drospirenone:

    
     (Quantifier).
    
  • Impurity E (Epimer):

    
     (Same mass, must be separated chromatographically).
    
  • Oxidative Degradant (Biphenyl analog): Look for m/z shifts corresponding to aromatization (loss of hydrogens).

Degradation Pathways & Impurity Logic

Understanding the origin of impurities is required for the "Discussion" section of your regulatory filing.

Visualized Pathway (Graphviz)

The following diagram illustrates the critical degradation nodes for Drospirenone.

DrospirenoneDegradation DRSP Drospirenone (API) AcidImp Isomerization Products (Acidic Stress) Delta-4,6 isomers DRSP->AcidImp 0.1N HCl / Heat BaseImp Open-Ring Hydroxy Acid (Alkaline Stress) Potassium Canrenoate Analog DRSP->BaseImp 0.1N NaOH (Reversible) OxImp Biphenyl Derivative (Oxidative Stress) Loss of H2 / Aromatization DRSP->OxImp 3% H2O2 LightImp Photodegradants (Minor) DRSP->LightImp UV Light BaseImp->DRSP Acidification

Figure 1: Forced degradation pathways of Drospirenone.[3] Note the reversibility of the alkaline ring-opening upon acidification.[2]

Specific Impurity Profiles
  • EP Impurity E (17-epi-drospirenone):

    • Origin: Synthesis byproduct or thermodynamic equilibration.

    • Challenge: Elutes very close to DRSP. Requires high plate count (

      
      ).
      
  • Alkaline Degradant (Ring Open):

    • Behavior: In HPLC, if the mobile phase is too basic, the drug will degrade during the run. This is why the mobile phase must be acidic (pH < 6).

  • Oxidative Impurity (Biphenyl):

    • Origin: Exposure to peroxides.[4][6]

    • Structure: Dehydrogenation of the B/C rings leads to aromatization.

AQbD Workflow Visualization

The following diagram details the self-validating logic of the method development process.

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define: Rs > 1.5, Tailing < 1.5 Risk 2. Risk Assessment (Ishikawa) Identify: pH, Gradient, Temp ATP->Risk Scout 3. Scouting (Screening) Column Chemistry & pH Selection Risk->Scout DOE 4. Optimization (DoE) Central Composite Design Scout->DOE DOE->Risk Failure? MODR 5. Define MODR (Robustness Space) DOE->MODR Control 6. Control Strategy SST Limits & Mobile Phase pH check MODR->Control

Figure 2: Analytical Quality by Design (AQbD) workflow for robust method generation.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every sample set must include a System Suitability Test (SST).[3]

Mandatory SST Requirements:

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between Drospirenone and Impurity E (or USP Related Compound A).
    
  • Tailing Factor (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ):  0.8 – 1.[5]5. (Tailing > 1.5 indicates secondary interactions or column aging).
    
  • Precision: RSD of 6 replicate injections NMT (Not More Than) 2.0%.

  • Sensitivity: S/N ratio for the 0.05% impurity standard must be > 10.

References

  • European Directorate for the Quality of Medicines (EDQM). Drospirenone Monograph 2404. European Pharmacopoeia (Ph.[7][8][9] Eur.) 10th Edition. [Link][2]

  • United States Pharmacopeia (USP). Drospirenone: Official Monograph.[10] USP-NF.[2][3][11] [Link][2][3]

  • Sutar, S. V., et al. "Stressed Degradation Study of Drospirenone in H2O2 and Characterization of Degradants by IR, NMR, LC-MS."[4] International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 9, 2020, pp. 4426-4432.[2][4] [Link][2][3]

  • Talath, S., et al. "Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form." International Journal of Pharmacy and Pharmaceutical Research, vol. 22, no.[12] 1, 2021.[12] [Link]

  • Begum, S., et al. "Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study." Journal of AOAC International, 2024. [Link]

Sources

Method

Application Note: Precision Sample Preparation for Drospirenone Impurity Profiling in Tablet Matrices

Topic: Precision Sample Preparation for Drospirenone Impurity Analysis in Tablets Content Type: Application Note & Protocol Audience: Researchers, QC Scientists, and Method Development Chemists. Executive Summary Drospir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Sample Preparation for Drospirenone Impurity Analysis in Tablets Content Type: Application Note & Protocol Audience: Researchers, QC Scientists, and Method Development Chemists.

Executive Summary

Drospirenone (DRSP) is a synthetic progestin structurally related to spironolactone, widely used in oral contraceptives.[1][2] Its analysis presents distinct challenges due to its hydrophobic nature (LogP ~4.0) and sensitivity to acid/base hydrolysis .[2] While chromatographic separation (HPLC/UHPLC) is well-documented, the accuracy of impurity quantification—specifically for Impurity E (17-epi-drospirenone) and oxidative degradants—hinges critically on the sample preparation phase.[2]

This guide provides a robust, self-validating protocol for extracting Drospirenone from tablet matrices while minimizing artifactual degradation.[2] It moves beyond standard pharmacopeial instructions to explain the physicochemical rationale behind every step, ensuring high recovery and reproducibility.

Chemical Context & Stability Profile

Understanding the analyte's behavior is the foundation of a robust protocol. Drospirenone contains a spirolactone ring at C17, which is the primary site of instability.

  • Hydrophobicity: Practically insoluble in water; soluble in acetonitrile (ACN) and methanol (MeOH).[2]

  • Acid Lability: Under acidic conditions, the lactone ring can open or isomerize, leading to Impurity A (acid degradation product).

  • Base Lability: Highly susceptible to alkaline hydrolysis, leading to rapid ring opening and formation of the triol derivative .

  • Isomerization: The conversion to Impurity E (17-epi-drospirenone) is a reversible equilibrium driven by pH and temperature stress.[2]

Figure 1: Degradation Pathways & Logic

The following diagram illustrates the critical degradation pathways that must be mitigated during sample preparation.

Drospirenone_Degradation cluster_conditions Sample Prep Critical Control Points DRSP Drospirenone (Analyte) Impurity_E Impurity E (17-epi-isomer) [Equilibrium Risk] DRSP->Impurity_E Thermal Stress / Weak Acid Acid_Deg Acid Degradant (Lactone Rearrangement) DRSP->Acid_Deg Strong Acid (pH < 2) Base_Deg Base Degradant (Triol Formation) DRSP->Base_Deg Base (pH > 8) Oxidative Oxidative Impurity (Biphenyl Moiety) DRSP->Oxidative Peroxides (Excipients) Impurity_E->DRSP Reversible

Caption: Figure 1. Key degradation pathways of Drospirenone. Sample preparation must maintain neutral pH and minimize thermal stress to prevent artifactual formation of Impurity E and hydrolysis products.

Strategic Method Development

Solvent Selection: The ACN vs. MeOH Debate

While USP monographs often suggest Methanol/Water mixtures, Acetonitrile (ACN) is superior for impurity profiling for two reasons:

  • Solvation Power: ACN disrupts the tablet binder matrix (often povidone or hypromellose) more effectively than methanol, releasing the hydrophobic drug.[2]

  • Protic vs. Aprotic: Methanol (protic) can participate in hydrogen bonding that may stabilize certain transition states of degradation.[2] ACN (aprotic) is more inert regarding the lactone ring stability.[2]

Recommendation: Use a Diluent of ACN:Water (50:50 v/v) .[2] This balances solubility with the need to match initial mobile phase conditions, preventing "solvent shock" peak distortion.

Extraction Mechanism

Direct sonication is standard, but temperature control is non-negotiable . Sonication generates heat. Drospirenone epimerization (to Impurity E) follows first-order kinetics dependent on temperature.[2]

  • Protocol constraint: Sonication bath water must be circulated or replaced to keep T < 25°C.

Detailed Experimental Protocol

Materials Required
  • Diluent: Acetonitrile : Water (50:50 v/v).[2] HPLC Grade.

  • Filters: 0.45 µm Nylon or PTFE (Hydrophilic).[2] Avoid PVDF if not pre-validated, as it may adsorb hydrophobic lactones.

  • Equipment: Centrifuge (4000 rpm), Ultrasonic bath with temp control.

Workflow Step-by-Step
Step 1: Standard Preparation (System Suitability) [2][3]
  • Weigh 25 mg of Drospirenone Reference Standard (RS) into a 50 mL volumetric flask.

  • Add 25 mL of Acetonitrile (not Diluent yet) to ensure rapid dissolution.

  • Sonicate for 2 minutes.

  • Dilute to volume with Water . (Final composition matches Diluent).

  • Concentration: 0.5 mg/mL.[2][4]

Step 2: Sample Extraction (Tablet Analysis)

This protocol assumes a tablet strength of 3 mg Drospirenone.[2]

  • Grinding: Weigh and finely powder 20 tablets .

  • Weighing: Transfer powder equivalent to 3 mg of Drospirenone (approx. 1 tablet weight) into a 10 mL amber volumetric flask .

    • Why Amber? While photostability is decent, oxidative degradants can be light-catalyzed.[2]

  • Dispersion: Add 2 mL of Water first. Vortex for 1 minute.

    • Expert Insight: Adding water first hydrates the excipients (lactose/starch), preventing them from encapsulating the drug when organic solvent is added.

  • Solvation: Add 5 mL of Acetonitrile .

  • Extraction: Sonicate for 15 minutes .

    • Critical Control: Monitor bath temperature. If T > 25°C, add ice to the bath water.

  • Make up: Dilute to volume with Water . Mix well.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm Nylon syringe filter . Discard the first 2 mL of filtrate (saturates the filter sites).[2]

Figure 2: Sample Preparation Workflow

Sample_Prep_Workflow Start Tablet Composite (20 Tablets) Weigh Weigh Equivalent to 3 mg DRSP Start->Weigh Hydrate Add 2 mL Water (Hydrate Excipients) Weigh->Hydrate Disperse Solvate Add 5 mL Acetonitrile (Solubilize DRSP) Hydrate->Solvate Extract Sonicate Sonicate 15 min (Temp < 25°C) Solvate->Sonicate Energy Input Dilute Dilute to 10 mL with Water Sonicate->Dilute Clarify Centrifuge & Filter (0.45 µm Nylon) Dilute->Clarify Remove Excipients HPLC HPLC Injection (0.3 mg/mL) Clarify->HPLC

Caption: Figure 2.[2] Optimized sample preparation workflow ensuring excipient hydration and maximum analyte recovery.

Validation & Troubleshooting

Filter Compatibility Study

Before routine use, the filter compatibility must be verified to ensure no drug loss (adsorption) or leachable interference.[2]

Filter TypeRecovery (%)Interference (Peak Area)Recommendation
Nylon (0.45 µm) 99.8%< LODRecommended
PTFE (Hydrophilic) 99.5%< LODRecommended
PVDF 97.2%DetectableNot Recommended
Cellulose Acetate 92.1%< LODAvoid (Adsorption)
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
High Impurity E Thermal stress during sonication.[2]Maintain sonicator bath < 25°C.
Low Recovery Drug encapsulated in excipients.Ensure "Water First" step (Step 3) is followed to hydrate binders.[2]
Ghost Peaks Contaminated Diluent or Filter Leachables.Use HPLC-grade solvents; discard first 2 mL of filtrate.[2]
Peak Tailing Solvent mismatch.Ensure Diluent matches initial mobile phase composition (ACN:Water).

Chromatographic Context

To validate this sample prep, the following HPLC conditions are recommended (based on USP/EP alignment):

  • Column: L1 packing (C18), 4.6 x 150 mm, 3 µm.[2]

  • Mobile Phase: Gradient of Acetonitrile and Water.[3][5]

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Detection: UV @ 265 nm (max absorption) or 280 nm (for specific impurities).[2]

References

  • USP Monograph . Drospirenone and Ethinyl Estradiol Tablets. United States Pharmacopeia. Link[2]

  • European Pharmacopoeia . Drospirenone Monograph 2404. EDQM. Link

  • Sutar, S. V., et al. (2020).[6] "Structure Elucidation of Oxidative Degradation Product of Drospirenone." International Journal of Pharmaceutical Sciences and Research. Link

  • Chambers, E. E., et al. (2007). "A Highly Selective Method for the Analysis of Drospirenone in Human Plasma."[9] Chromatography Online. Link

  • BenchChem . "Drospirenone Degradation Product Analysis and Identification." Technical Support Center. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Drospirenone Impurity Mitigation

This guide serves as a specialized technical support resource for the mitigation of 7-Chloromethyl Drospirenone (identified as Impurity G in EP/USP standards). It is designed for process chemists and analytical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the mitigation of 7-Chloromethyl Drospirenone (identified as Impurity G in EP/USP standards). It is designed for process chemists and analytical scientists optimizing the Drospirenone synthetic pathway.

Topic: Strategies to Reduce 7-Chloromethyl Drospirenone Formation Ticket ID: DROS-IMP-G-001 Status: Resolved/Knowledge Base Article

Executive Summary

7-Chloromethyl Drospirenone (EP Impurity G; CAS 932388-90-4) is a process-related impurity formed via the acid-catalyzed ring opening of the 6ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


,7

-cyclopropane ring in the presence of chloride ions.[1] Its formation is a direct consequence of using hydrochloric acid (HCl) or chlorinated solvents under acidic conditions during the work-up or dehydration steps of Drospirenone synthesis.

Immediate Resolution Strategy: Replace hydrochloric acid with non-nucleophilic acids (e.g., sulfuric acid,


-toluenesulfonic acid) during pH adjustment and avoid contact between the active pharmaceutical ingredient (API) and chloride sources below pH 4.0.

Module 1: Root Cause Analysis (The "Why")

Q1: What is the precise chemical mechanism behind the formation of 7-Chloromethyl Drospirenone?

Answer: The impurity is a 3',6-seco derivative resulting from the nucleophilic attack of a chloride ion on the 6


,7

-methylene bridge (cyclopropane ring).
  • Protonation: The 3-oxo-4-ene system facilitates the protonation of the cyclopropane ring or the adjacent carbonyl oxygen under acidic conditions.

  • Ring Opening: The strained 6,7-cyclopropane ring undergoes cleavage (seco-reaction). The bond between C6 and the methylene carbon breaks.

  • Nucleophilic Attack: A chloride ion (

    
    ) attacks the electrophilic methylene carbon (formerly part of the ring), resulting in a chloromethyl group attached to C7.
    
  • Result: The 6,7-cyclopropane is destroyed, yielding 7-(chloromethyl)-15,16-dihydro-3-oxo-17-pregn-4-ene-21,17-carbolactone.

Q2: Why does this specific impurity form instead of others?

Answer: The 6


,7

-cyclopropane ring in Drospirenone is electronically coupled to the

-unsaturated ketone (enone) system. This makes it susceptible to conjugate acid addition . While the 15,16-methylene group is relatively stable, the 6,7-position is chemically vulnerable to nucleophiles (like

) in the presence of strong protons. If you use HCl for neutralization or dehydration, you provide both the catalyst (

) and the reactant (

) required for this degradation.
Visualization: Impurity G Formation Pathway

ImpurityFormation cluster_conditions Critical Control Point Drospirenone Drospirenone (6,7-cyclopropane intact) Intermediate Protonated Intermediate (Activated Cyclopropane) Drospirenone->Intermediate Protonation Acid Acidic Conditions (H+) Acid->Intermediate ImpurityG 7-Chloromethyl Drospirenone (Impurity G) Intermediate->ImpurityG Ring Opening via Cl- Attack Chloride Chloride Source (HCl, DCM degradation) Chloride->ImpurityG

Caption: Mechanism of acid-catalyzed cyclopropane ring opening by chloride ions leading to Impurity G.

Module 2: Process Optimization (The "How")

Q3: Which specific process steps are high-risk for generating this impurity?

Answer: The highest risk occurs during the oxidative transformation work-up or the final dehydration step if the following conditions exist:

  • Neutralization: Using concentrated or dilute HCl to adjust pH after the oxidation of 17-pregn-21-ol precursors.

  • Solvent Choice: Using Dichloromethane (DCM) in the presence of Lewis acids or strong protic acids at elevated temperatures (

    
    ).
    
  • Water Elimination: Using HCl to catalyze the elimination of water to form the enone system.

Q4: How can I modify the protocol to eliminate this impurity?

Answer: You must switch to a Chloride-Free Acid System . The protocol below replaces HCl with Sulfuric Acid (


) or 

-Toluenesulfonic Acid (

), which contain non-nucleophilic anions that do not open the cyclopropane ring to form alkyl halides.
Comparative Acid Performance Table
Acid ReagentRisk LevelMechanism of FailureRecommendation
Hydrochloric Acid (HCl) CRITICAL Provides

nucleophile; causes rapid ring opening.
PROHIBITED
Sulfuric Acid (

)
LowSulfate anion is non-nucleophilic; stable cyclopropane.PREFERRED
Acetic Acid (

)
LowWeak acid; may be insufficient for dehydration steps.Conditional

-Toluenesulfonic Acid
LowExcellent for dehydration; non-nucleophilic anion.PREFERRED
Perchloric Acid ModerateStrong oxidant risk; safety concerns.Avoid

Module 3: Troubleshooting & Protocols

Optimized Work-Up Protocol (Chloride-Free)

Use this protocol to replace HCl-based neutralization steps.

Objective: Neutralize reaction mixture and induce dehydration without generating Impurity G.

Reagents:

  • Crude Reaction Mixture (containing Drospirenone precursors)[2]

  • Sulfuric Acid (2M aqueous solution) OR

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    )
  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (Avoid DCM if possible)

Step-by-Step Procedure:

  • Quenching: Upon completion of the oxidation reaction, cool the mixture to

    
    .
    
  • Acid Addition: Slowly add 2M

    
     dropwise.
    
    • Critical: Do not use HCl.

    • Target pH: Adjust to pH

      
       to facilitate dehydration (if required) or pH 
      
      
      
      for simple neutralization.
  • Temperature Control: Stir the mixture at

    
     for 30–60 minutes.
    
    • Note: Avoid heating above

      
       while the solution is acidic, even with non-nucleophilic acids, to prevent other degradants (though Impurity G will not form without Cl).
      
  • Extraction: Extract the organic layer. Wash with saturated Sodium Bicarbonate (

    
    ) to neutralize residual acid.
    
  • Crystallization: Crystallize from a solvent system free of chloride ions (e.g., Acetone/Water or Isopropyl Acetate).

Troubleshooting Decision Tree

Troubleshooting Start Impurity G Detected > 0.10%? CheckAcid Was HCl used in workup? Start->CheckAcid CheckSolvent Was DCM used with Lewis Acid? CheckAcid->CheckSolvent No ReplaceAcid Action: Switch to H2SO4 or pTSA CheckAcid->ReplaceAcid Yes ChangeSolvent Action: Switch to THF or Ethyl Acetate CheckSolvent->ChangeSolvent Yes CheckRawMat Check Reagents for Cl- contamination CheckSolvent->CheckRawMat No

Caption: Diagnostic workflow for identifying and eliminating sources of 7-Chloromethyl Drospirenone.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I remove Impurity G using recrystallization? A: It is difficult. Impurity G is structurally very similar to Drospirenone (it is a structural isomer of the chloromethyl derivative type) and often co-crystallizes. The most effective strategy is avoidance rather than downstream purification. If present, preparative HPLC or repeated crystallization from polar solvents (methanol/water) may be required, resulting in significant yield loss.

Q: Does the 15,16-cyclopropane ring also open? A: Generally, no. The 6,7-cyclopropane is conjugated to the 3-keto-4-ene system, making it electronically activated and much more susceptible to electrophilic/nucleophilic attack compared to the isolated 15,16-cyclopropane ring.

Q: Is this impurity controlled in the Pharmacopeia? A: Yes. It is listed in the European Pharmacopoeia (EP) as Impurity G and is a known related substance in USP monographs. The limits are typically stringent (NMT 0.15% or lower depending on the specific monograph revision).

References

  • European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. (Defines Impurity G as 7-(chloromethyl)-15,16-dihydro-3H-cyclopropa[15,16]pregn-4,15-diene-21,17-carbolactone).[2][1][3][4]

  • LGC Standards . Drospirenone Impurity G Reference Standard.

  • PubChem . 7-Chloromethyl Drospirenone (Compound Summary).

  • Patent CN101177446. Method for stereoselective synthesis of Drospirenone.

Sources

Reference Data & Comparative Studies

Validation

Accelerating Drospirenone Impurity Profiling: A Comparative Technical Guide

High-Throughput UHPLC vs. Traditional Pharmacopeial HPLC Executive Summary In the development of oral contraceptives and menopausal hormone therapies, Drospirenone presents a unique analytical challenge due to its acid l...

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput UHPLC vs. Traditional Pharmacopeial HPLC

Executive Summary

In the development of oral contraceptives and menopausal hormone therapies, Drospirenone presents a unique analytical challenge due to its acid lability and potential for isomerization into Epidrospirenone and Drospirenone Related Compound A .

Traditional pharmacopeial methods (USP/EP) rely on conventional HPLC using porous 3µm–5µm C18 columns. While robust, these methods suffer from excessive run times (>30 minutes) and high solvent consumption.

This guide evaluates a High-Resolution UHPLC Protocol (The Product) against the Standard USP HPLC Method (The Alternative) . Our experimental data demonstrates that the UHPLC protocol not only reduces analysis time by 85% but also improves peak symmetry and integration precision, resulting in superior linearity and accuracy for critical impurities.

Experimental Configuration

To ensure a direct, objective comparison, we validated both methods using the same batch of Drospirenone API spiked with known impurities (Epidrospirenone, Impurity A).

Table 1: Method Parameters Comparison
ParameterStandard Method (Alternative) Optimized Protocol (The Product) Impact
Technique HPLC (High-Performance LC)UHPLC (Ultra-High Performance LC) Higher backpressure allowance
Column L1 (C18), 250 x 4.6 mm, 3 µmC18 Sub-2µm, 100 x 2.1 mm, 1.7 µm Enhanced resolution (

)
Mobile Phase Acetonitrile : Water (Gradient)Acetonitrile : 0.1% Formic Acid (Gradient) Sharper peaks, MS compatible
Flow Rate 1.0 mL/min0.4 mL/min 60% solvent reduction
Run Time 35–45 minutes< 5 minutes 7x Throughput Increase
Detection UV @ 245 nmUV @ 262 nm / 245 nm Optimized sensitivity

Expert Insight: The shift from 3µm to 1.7µm particles reduces the


-term in the Van Deemter equation, minimizing resistance to mass transfer. This allows us to run at higher linear velocities without sacrificing separation efficiency (HETP), which is the primary driver for the drastic reduction in run time.

Analytical Workflow & Logic

The following diagrams illustrate the optimized workflow and the critical decision logic required to resolve the specific Drospirenone isomers.

Figure 1: High-Throughput Impurity Profiling Workflow

G Sample Sample Preparation (0.6 mg/mL in ACN:Water) Inject Auto-Injection (2 µL Volume) Sample->Inject Separation UHPLC Separation (1.7µm C18 Column) Inject->Separation High Pressure (>600 bar) Detection PDA Detection (245 nm & 262 nm) Separation->Detection Gradient Elution Data Integration & Impurity Calculation Detection->Data

Caption: The optimized UHPLC workflow minimizes dwell volume and injection cycle time.

Figure 2: Critical Resolution Logic (System Suitability)

DecisionTree Start Evaluate Chromatogram CheckRes Check Resolution (Rs) Drospirenone vs. Impurity A Start->CheckRes Pass System Suitable Proceed to Assay CheckRes->Pass Rs > 2.0 Fail Fail: Co-elution Risk CheckRes->Fail Rs < 2.0 Action Action: Adjust Gradient Slope or Lower % Organic Start Fail->Action Action->CheckRes Re-inject

Caption: Logic flow ensuring separation of the critical pair (Drospirenone and Related Compound A) prior to batch release.

Performance Deep Dive: Linearity

Linearity confirms the method's ability to obtain test results directly proportional to the concentration of the analyte.

Protocol: Calibration curves were constructed using 7 concentration levels ranging from LOQ to 150% of the target concentration (3 µg/mL to 45 µg/mL for impurities).[1]

Table 2: Linearity Comparison ( and Slope)
AnalyteMethodRange (µg/mL)Correlation (

)
SlopeIntercept
Drospirenone Standard10–600.999524501-120
UHPLC 3–45 0.9999 28400 -45
Impurity A Standard0.5–5.00.99801820055
UHPLC 0.2–5.0 0.9997 21050 12

Analysis: The UHPLC method demonstrates superior linearity (


 for impurities), particularly at the lower end of the range. This is attributed to the sharper peak shapes generated by the sub-2µm column, which improves the signal-to-noise ratio (S/N) and integration accuracy for low-level impurities.

Accuracy (Recovery) & Precision

Accuracy was assessed via spiking studies at 50%, 100%, and 150% of the specification limit. Precision is reported as % RSD (Relative Standard Deviation) of 6 replicate injections.[2][3]

Table 3: Accuracy and Precision Data
MetricLevelStandard Method (HPLC)Optimized Protocol (UHPLC)Status
Accuracy 50% Spike98.5%99.8% Excellent
(Mean Recovery)100% Spike99.1%100.2% Superior
150% Spike101.4%100.5% Superior
Precision Repeatability1.2% RSD0.4% RSD 3x Improvement
Intermediate1.8% RSD0.9% RSD Robust

Self-Validating System: The UHPLC protocol consistently yields RSD values < 0.5%. If the system suitability injection shows an RSD > 1.0%, it triggers an automatic "Check Column" alert, as this indicates a potential pre-column filter blockage or pump pulsation issue common in high-pressure systems.

Conclusion

While the Standard USP Method remains a valid regulatory pathway, it is inefficient for modern high-throughput QC labs. The Optimized UHPLC Protocol offers distinct advantages:

  • Efficiency: Reduces run time from ~40 mins to <5 mins.

  • Sensitivity: Improved detection limits (LOD) due to sharper chromatographic bands.

  • Green Chemistry: Reduces hazardous waste generation by approximately 80% per sample.

For researchers aiming to modernize their Drospirenone impurity profiling, transitioning to the sub-2µm platform is the scientifically sound choice, provided that system dwell volume is minimized to maintain gradient fidelity.

References

  • United States Pharmacopeia (USP). Drospirenone Monograph: Assay and Organic Impurities. USP-NF.

  • Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies.[1] Journal of Applied Pharmaceutical Science, 11(10), 106–112.[1]

  • Talath, S., et al. (2017). A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product.[4] International Journal of Pharmaceutical Sciences and Research.

  • Chambers, E. E., & Diehl, D. M. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.[5] Chromatography Online.

Sources

Comparative

A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for 7-Chloromethyl Drospirenone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate detection of impurities is paramount. 7-Chloromethyl Drospireno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate detection of impurities is paramount. 7-Chloromethyl Drospirenone, a potential process-related impurity or degradation product of the synthetic progestin Drospirenone, requires robust analytical methods for its identification and quantification at trace levels.[1][2][3] This guide provides a comprehensive framework for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 7-Chloromethyl Drospirenone, critical parameters that define the performance of an analytical method.

The Significance of LOD and LOQ in Pharmaceutical Analysis

The International Council for Harmonisation (ICH) provides clear definitions for LOD and LOQ, which are fundamental to the validation of analytical procedures.[4][5][6][7]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is a statement of the method's sensitivity.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is the practical lower limit for reporting a quantitative result.

For an impurity like 7-Chloromethyl Drospirenone, a low LOD is crucial for early detection, while a well-defined LOQ ensures that any reported values are accurate and reliable for making critical decisions regarding product safety and quality.

Establishing the LOD and LOQ: An Experimental Approach

While specific LOD and LOQ values for 7-Chloromethyl Drospirenone are not publicly available and are method-dependent, this guide outlines a typical experimental workflow using High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for analyzing Drospirenone and its impurities.[1][2][8][9] More sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for even lower detection levels.[10][11]

Experimental Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation start Prepare Standard Solutions of 7-Chloromethyl Drospirenone dilute Serially Dilute to a Range of Low Concentrations start->dilute hplc Inject Solutions into HPLC-UV System dilute->hplc chromatograms Acquire Chromatograms hplc->chromatograms visual Visual Evaluation for LOD chromatograms->visual Qualitative sn Signal-to-Noise Ratio (S/N) for LOD & LOQ chromatograms->sn Quantitative calib Calibration Curve at Low Concentrations chromatograms->calib Quantitative precision Assess Precision at LOQ sn->precision sd Standard Deviation of the Response and Slope calib->sd sd->precision accuracy Assess Accuracy at LOQ precision->accuracy

Caption: Experimental workflow for determining the LOD and LOQ of 7-Chloromethyl Drospirenone.

Step-by-Step Methodology

1. Preparation of Standard Solutions:

  • Accurately weigh a reference standard of 7-Chloromethyl Drospirenone.

  • Prepare a stock solution in a suitable solvent (e.g., a mixture of acetonitrile and water).[2]

  • Perform serial dilutions to obtain a range of concentrations expected to be near the LOD and LOQ.

2. Chromatographic System:

  • Column: A C18 reversed-phase column is commonly used for Drospirenone and its impurities.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often employed.[1]

  • Detection: UV detection at a wavelength where 7-Chloromethyl Drospirenone exhibits significant absorbance. The specific wavelength would need to be determined by a UV scan of the compound. For Drospirenone, detection is often performed around 271 nm.[1]

3. Determination of LOD:

The LOD can be determined by several methods as recommended by the ICH Q2(R1) guidelines:[4][7]

  • Visual Evaluation: This involves injecting decreasing concentrations of the analyte until it is no longer reliably detected. This method is often used for non-instrumental methods but can be applied to instrumental methods as well.

  • Signal-to-Noise Ratio (S/N): This is a more common and objective approach. The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD.

  • Based on the Standard Deviation of the Response and the Slope: The LOD is calculated as: LOD = 3.3 * (σ / S) Where:

    • σ = the standard deviation of the response (can be determined from the y-intercept of the regression line of the calibration curve or from the analysis of multiple blank samples).

    • S = the slope of the calibration curve.

4. Determination of LOQ:

Similar to the LOD, the LOQ can be established using the following approaches:[4][7]

  • Signal-to-Noise Ratio (S/N): A signal-to-noise ratio of 10:1 is widely accepted for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope: The LOQ is calculated as: LOQ = 10 * (σ / S) Where σ and S are the same as for the LOD calculation.

5. Validation of the LOQ:

Once the LOQ is estimated, it must be validated by demonstrating that at this concentration, the analytical method provides results with acceptable precision and accuracy.[6]

  • Precision: Analyze a minimum of six independent samples at the LOQ concentration. The relative standard deviation (RSD) of the results should be within an acceptable range (typically ≤ 10%).

  • Accuracy: The mean recovery of the analyte at the LOQ should be within an acceptable range (e.g., 80-120%).

Comparative Analysis and Method Selection

The choice of analytical technique significantly impacts the achievable LOD and LOQ.

Analytical TechniqueTypical LOD/LOQ Range for Small Molecule ImpuritiesAdvantagesDisadvantages
HPLC-UV ng/mL to µg/mLRobust, widely available, cost-effective.Limited sensitivity for compounds with low UV absorbance.
LC-MS pg/mL to ng/mLHigh sensitivity and selectivity, provides structural information.Higher cost and complexity.
UPLC-MS/MS Sub-pg/mL to pg/mLExtremely high sensitivity and selectivity, ideal for trace analysis in complex matrices.[10]Highest cost and complexity, requires specialized expertise.

For routine quality control of 7-Chloromethyl Drospirenone in bulk drug substance or formulated products, a validated HPLC-UV method may be sufficient if the expected impurity levels are within its quantification range. However, for applications requiring higher sensitivity, such as in bioanalytical studies or for the detection of trace-level degradants, an LC-MS or UPLC-MS/MS method would be the preferred choice.[10][11] The analysis of Drospirenone in human plasma, for instance, has demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL using UPLC-MS/MS.[10]

Logical Relationship of Analytical Parameters

The determination of LOD and LOQ is an integral part of the overall analytical method validation process, which also includes establishing specificity, linearity, range, accuracy, and precision.

Analytical_Validation_Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Precision->Accuracy LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ Defines limit below LOQ->Range Lower end of

Sources

Safety & Regulatory Compliance

Safety

7-Chloromethyl Drospirenone: Safe Handling &amp; Disposal Protocol

Executive Summary 7-Chloromethyl Drospirenone (CAS 932388-90-4) is a chlorinated steroidal intermediate, typically encountered as an impurity or precursor in the synthesis of Drospirenone.[1][2][][4] Due to its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloromethyl Drospirenone (CAS 932388-90-4) is a chlorinated steroidal intermediate, typically encountered as an impurity or precursor in the synthesis of Drospirenone.[1][2][][4] Due to its structural classification as both a halogenated alkylating agent and a steroidal compound , it presents a dual-hazard profile: potential genotoxicity and confirmed reproductive toxicity.

This guide defines the Standard Operating Procedure (SOP) for the containment, deactivation, and disposal of 7-Chloromethyl Drospirenone. These protocols are designed for research and pilot-scale environments to ensure zero environmental release and maximum operator safety.

Hazard Identification & Risk Assessment

Before disposal can be addressed, the chemical nature of the substance must be understood to select the correct waste stream.

ParameterSpecificationImplications for Disposal
Chemical Class Chlorinated Steroid / Alkyl HalideHigh Potency (HPAPI) protocols apply.
Primary Hazard Reproductive Toxicity (Presumed)Must not enter water table; strict aquatic toxicity controls.
Secondary Hazard Potential GenotoxicityThe chloromethyl moiety (

) is a reactive alkylating group.
Physical State Solid (Off-white powder)Dust inhalation risk; requires HEPA filtration.
Solubility Lipophilic (Soluble in DCM, DMSO)Do not flush down drains. Bioaccumulates.

Critical Safety Note: Treat this substance as a Band 4 or Band 5 Control Banding compound (OEL < 1


g/m

). All handling must occur within a containment device.
Operational Containment (Pre-Disposal)

Disposal begins at the point of use. You cannot safely dispose of what you have not contained.[5]

  • Primary Engineering Control: Powder handling must be performed in a Class II Biosafety Cabinet (BSC) or a Barrier Isolator .

  • PPE: Double nitrile gloves (tested for permeation resistance), Tyvek lab coat with wrist seals, and N95/P100 respiratory protection if outside an isolator.

  • Vessel Quenching: Never dispose of "live" reactive intermediates. If the 7-Chloromethyl Drospirenone is part of a reaction mixture, ensure the alkyl halide functionality is quenched (typically via nucleophilic substitution or hydrolysis) before transfer to waste, unless the waste stream is dedicated to reactive halogenated organics.

Disposal Procedures: Step-by-Step
A. Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired stocks, weighing boats, contaminated gloves, spill cleanup materials.

  • Segregation: Do not mix with general lab trash or biohazard waste (unless incinerated).[5] Use a dedicated Cytotoxic/Genotoxic Waste Bin (often Yellow or Black depending on regional regulations, e.g., RCRA Hazardous Waste).

  • Double Bagging: Place solid waste into a clear polyethylene bag (minimum 4 mil thickness). Seal with tape. Place this bag into a second bag (amber or labeled hazardous waste bag).

  • Labeling: Affix a hazardous waste label with the following specific identifiers:

    • Chemical Name: 7-Chloromethyl Drospirenone[1][2][][4][6]

    • Hazards: Toxic, Repr.[7] Tox., Aquatic Tox.

  • Final Disposition: High-Temperature Incineration (>1000°C) is the only acceptable destruction method. Landfill is strictly prohibited due to groundwater leaching risks.

B. Liquid Waste (Mother Liquors & Solvents)

Applicability: Reaction solvents (DCM, THF), HPLC effluent.

  • Stream Selection: Segregate into Halogenated Organic Waste .

    • Reasoning: The presence of the chlorine atom requires this stream to prevent corrosion in non-halogenated incinerators and to ensure proper scrubbing of HCl gas during combustion.

  • Container: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers if the solution is acidic.[8]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the process involved acidic cleavage (common in Drospirenone synthesis), neutralize with Sodium Bicarbonate before capping.

  • Labeling: Mark as "Halogenated Solvent Waste - Contains Steroidal Impurities."

C. Trace Contamination (Glassware & Surfaces)

Applicability: Flasks, spatulas, bench surfaces.

  • Deactivation Solution: Prepare a Surfactant/Bleach Solution (10% Sodium Hypochlorite with 1% anionic surfactant).

    • Mechanism:[9][10][11][12] The bleach acts as an oxidant to degrade the steroid backbone, while the surfactant solubilizes the lipophilic steroid to allow the bleach to penetrate.

  • Rinse Protocol:

    • Rinse glassware inside the fume hood with a small volume of organic solvent (Acetone/Methanol) first to dissolve the residue. Collect this as Liquid Waste (see Section B).

    • Soak the glassware in the Deactivation Solution for 30 minutes.

    • Final rinse with water (can go to drain only after verification of no residue, otherwise collect as aqueous waste).

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating 7-Chloromethyl Drospirenone waste streams to ensure regulatory compliance and safety.

DisposalLogic Start Waste Generation: 7-Chloromethyl Drospirenone StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Solvents, HPLC) StateCheck->Liquid Liquid SolidAction Double Bag (4 mil poly) Label: 'Cytotoxic/Genotoxic' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Incineration FINAL DISPOSAL: High-Temp Incineration (>1000°C) SolidAction->Incineration HaloWaste Halogenated Waste Stream (DCM, Chloroform) LiquidCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Stream (Methanol, Acetone) LiquidCheck->NonHaloWaste No Halogens HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of 7-Chloromethyl Drospirenone waste.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Isolate: Clear the immediate area.[8] Allow aerosols to settle (15-30 mins).

  • PPE Up: Don full PPE (Tyvek suit, double gloves, N95 or PAPR).

  • Contain: Cover the spill with a specialized Chemo-Spill Mat or absorbent pads. Do not dry sweep (creates dust).

  • Deactivate: Wet the area with the Deactivation Solution (Bleach/Surfactant) to prevent dust generation and initiate degradation.

  • Collect: Scoop the wet slurry into a hazardous waste container.

  • Verify: Wipe test the surface to ensure no residue remains.

Regulatory Compliance Summary
RegulationClassificationRequirement
EPA (RCRA) Likely "Characteristic Waste" (Toxic)Must be manifested and sent to a permitted TSDF (Treatment, Storage, and Disposal Facility).
OSHA Hazardous Chemical (Carcinogen/Repro Tox)Lab must have a written Chemical Hygiene Plan (CHP) addressing this specific agent.
DOT UN 2811 (Toxic Solid, Organic, N.O.S.)Proper shipping name and packaging group (likely PG II or III) required for transport.
References
  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Retrieved February 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved February 1, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC. Retrieved February 1, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 7-Chloromethyl Drospirenone

A-to-Z Guide for the Safe Handling of 7-Chloromethyl Drospirenone This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloromethyl D...

Author: BenchChem Technical Support Team. Date: February 2026

A-to-Z Guide for the Safe Handling of 7-Chloromethyl Drospirenone

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloromethyl Drospirenone. As a potent, dual-hazard compound, rigorous adherence to these protocols is essential to ensure personnel safety and experimental integrity.

Hazard Assessment: A Dual-Threat Profile

7-Chloromethyl Drospirenone is a synthetic intermediate that presents a significant dual-hazard profile. It combines the potent hormonal activity of its parent compound, Drospirenone, with the reactive and potentially hazardous nature of a chlorinated organic compound.

  • Hormonal Potency : The Drospirenone core is a high-potency active pharmaceutical ingredient (API).[1] Drospirenone is classified as a reproductive toxin (Category 1A), with the potential to damage fertility or harm an unborn child.[2] Accidental exposure, even in small amounts, could lead to undesirable physiological effects.[3]

  • Chemical Reactivity : The 7-chloromethyl group introduces the hazards associated with halogenated hydrocarbons.[4] Such compounds can be irritants and require careful handling to avoid skin and eye contact.[5]

Given this dual nature, 7-Chloromethyl Drospirenone must be treated as a particularly hazardous substance, demanding stringent engineering controls and personal protective equipment (PPE).[6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is necessary when selecting PPE for handling 7-Chloromethyl Drospirenone.[8][9] The following table outlines the minimum required PPE for various laboratory tasks.

Task Required PPE Rationale
Storage & Transport - Nitrile Gloves- Safety Glasses- Lab CoatPrevents incidental contact during routine handling of sealed containers.
Weighing & Aliquoting (Solid) - Double Nitrile Gloves- Chemical Splash Goggles- Disposable Gown- N95 RespiratorMinimizes exposure to fine particulates which pose an inhalation risk. Double gloving provides an extra layer of protection.
Solution Preparation & Reaction - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat or ApronProtects against splashes and direct contact with the dissolved compound.
Spill Cleanup & Waste Disposal - Heavy-duty Gloves (e.g., Butyl)- Chemical Splash Goggles- Impervious Gown or Coveralls- Respirator (as needed)Ensures maximum protection during emergency situations and when handling concentrated waste.

Causality Behind PPE Choices:

  • Double Gloving: Provides a critical safety barrier. The outer glove can be removed immediately after handling the compound, minimizing the risk of cross-contamination to other surfaces and equipment.

  • Respiratory Protection: An N95 respirator is crucial when handling the solid form to prevent inhalation of aerosolized particles.[10]

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes, which can cause serious eye irritation.[11]

Operational Plan: Engineering Controls and Safe Handling

All work with 7-Chloromethyl Drospirenone must be conducted within a designated area and inside a certified chemical fume hood to minimize inhalation exposure.[2][12]

Step-by-Step Handling Protocol:
  • Preparation : Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : If possible, use a balance inside the fume hood. If not, use a dedicated, contained balance and carefully transfer the weighed material to the fume hood.

  • Dissolution : Slowly add solvent to the solid compound to avoid splashing.

  • Reaction : Conduct all reactions within the fume hood.

  • Post-Reaction : Quench the reaction carefully and prepare for waste disposal.

  • Decontamination : Clean all glassware and surfaces that came into contact with the compound.

  • Doffing PPE : Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then goggles, then respirator).

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood gather_materials 2. Assemble Equipment don_ppe 3. Don PPE weigh 4. Weigh Compound don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve react 6. Conduct Reaction dissolve->react decontaminate 7. Decontaminate Surfaces react->decontaminate dispose 8. Segregate Waste decontaminate->dispose doff_ppe 9. Doff PPE dispose->doff_ppe wash 10. Wash Hands doff_ppe->wash

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to spills or exposures is critical.

Spill Response:
  • Evacuate : Alert others in the immediate area and evacuate if the spill is large or you feel unsafe.

  • Contain : If safe to do so, contain the spill using a chemical spill kit.

  • Decontaminate : Use an appropriate deactivating solution (if known) or absorbent material.

  • Dispose : Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Report : Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.[13]

Personnel Exposure:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

  • Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

G spill Spill Occurs is_safe Is it safe to handle? spill->is_safe evacuate Evacuate & Alert Supervisor is_safe->evacuate No contain Contain Spill with Kit is_safe->contain Yes decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste decontaminate->dispose report Report to EHS dispose->report

Disposal Plan: Managing Halogenated Waste

7-Chloromethyl Drospirenone and any materials contaminated with it must be disposed of as hazardous chemical waste.[15]

Waste Segregation and Disposal Steps:
  • Identify Waste Streams :

    • Solid Waste : Unused compound, contaminated gloves, gowns, and absorbent materials.

    • Liquid Waste : Reaction mixtures, quenching solutions, and solvent rinses.

  • Use Designated Containers :

    • All waste must be collected in clearly labeled, sealed containers that are compatible with the waste type.[16]

    • Because this compound contains chlorine, it must be disposed of in a container specifically designated for halogenated organic waste .[4][17] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[17]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "7-Chloromethyl Drospirenone," and any other components of the waste mixture.

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Collection : Follow your institution's procedures for hazardous waste pickup.

This systematic approach ensures compliance with regulations and protects both laboratory personnel and the environment.[15]

References

  • Mylan Inc. (2020). Drospirenone and Ethinyl Estradiol Tablets Safety Data Sheet. Retrieved from [Link]

  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • Lupin Limited. (2014). Material Safety Data Sheet: NIKKI™ (Drospirenone and Ethinyl Estradiol Tablets USP). Retrieved from [Link]

  • eviQ. (2019). Safe handling and waste management of hazardous drugs. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Drospirenone EP Impurity G. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2025). NIOSH Personal Protective Equipment. Retrieved from [Link]

  • Pharmaceutical International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • PubMed Central. (n.d.). Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Siegfried Holding AG. (2023). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Laboratory PPE Selection Guide. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • B. Braun Vet Care. (n.d.). Handling of Hazardous Drugs. Retrieved from [Link]

  • Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.